Benzenepropanal, 3,4-dichloro-

Reductive amination Endothelial lipase inhibition Medicinal chemistry

Benzenepropanal, 3,4-dichloro- (IUPAC: 3-(3,4-dichlorophenyl)propanal, CAS 20795-47-5) is a chlorinated aromatic aldehyde belonging to the dihydrocinnamaldehyde subclass. With a molecular formula of C₉H₈Cl₂O, a molecular weight of 203.06 g/mol, and a predicted density of 1.269 g/cm³ , this compound features a 3-carbon propanal chain linked to a 3,4-dichloro-substituted phenyl ring.

Molecular Formula C9H8Cl2O
Molecular Weight 203.06 g/mol
CAS No. 20795-47-5
Cat. No. B3188331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenepropanal, 3,4-dichloro-
CAS20795-47-5
Molecular FormulaC9H8Cl2O
Molecular Weight203.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCC=O)Cl)Cl
InChIInChI=1S/C9H8Cl2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-6H,1-2H2
InChIKeyUBUQWRXGPBSBSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenepropanal, 3,4-dichloro- (CAS 20795-47-5) Procurement Benchmarks and Baseline Characterization


Benzenepropanal, 3,4-dichloro- (IUPAC: 3-(3,4-dichlorophenyl)propanal, CAS 20795-47-5) is a chlorinated aromatic aldehyde belonging to the dihydrocinnamaldehyde subclass. With a molecular formula of C₉H₈Cl₂O, a molecular weight of 203.06 g/mol, and a predicted density of 1.269 g/cm³ , this compound features a 3-carbon propanal chain linked to a 3,4-dichloro-substituted phenyl ring. Its defining structural attribute is the terminal aldehyde moiety, which permits a distinct reaction manifold—reductive amination, Wittig olefination, and Grignard additions—that is inaccessible to its ketone or alcohol counterparts. This compound is established as a versatile intermediate in the synthesis of bioactive molecules, including endothelial lipase inhibitors [1].

Why Generic Substitution Fails for Benzenepropanal, 3,4-dichloro- (CAS 20795-47-5) in Drug Discovery Supply Chains


In-class compounds such as 2-(3,4-dichlorophenyl)propanal, 3-(2,4-dichlorophenyl)propanal, 3,4-dichlorophenylacetone, or 3-(3,4-dichlorophenyl)propanol cannot be casually interchanged with Benzenepropanal, 3,4-dichloro- due to fundamental differences in functional-group reactivity, regiochemical positioning, and documented synthetic pathway fitness. The aldehyde function of the target compound participates in chemoselective transformations (e.g., reductive amination, Knoevenagel condensation) that a ketone or alcohol cannot replicate. Furthermore, the 3,4-dichloro substitution pattern on the phenyl ring determines molecular recognition in downstream biological targets; patent data reveal that the 3,4-dichloro arrangement is critical for the potency of endothelial lipase inhibitors whose synthesis depends on this precise aldehyde intermediate [1]. Substituting a positional isomer would alter the electronic landscape of the phenyl ring, compromising target binding and invalidating structure-activity relationships built around the 3,4-dichloro motif.

Quantitative Differentiation Evidence for Benzenepropanal, 3,4-dichloro- (CAS 20795-47-5)


Aldehyde vs. Ketone Functional-Group Reactivity for Downstream Reductive Amination

The aldehyde moiety of Benzenepropanal, 3,4-dichloro- enables a reductive amination pathway to yield N-(3-(3,4-dichlorophenyl)propyl)-3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide, a potent endothelial lipase inhibitor (EL IC₅₀ = 61 nM, ELHDL IC₅₀ = 454 nM) [1]. The corresponding ketone analog, 3,4-dichlorophenylacetone (CAS 6097-32-1), cannot participate in this same transformation to generate the identical N-propyl linkage at the benzylic position [2]. Substituting the ketone would require reductive amination at a different carbon center, producing a structurally distinct scaffold with unknown biological activity. This documented chemoselectivity directly impacts synthetic route fidelity, yield reproducibility, and the maintenance of established structure-activity relationships in drug discovery programs.

Reductive amination Endothelial lipase inhibition Medicinal chemistry

Linear vs. Branched Propanal Side-Chain: Impact on Purity Profile and Synthetic Consistency

Benzenepropanal, 3,4-dichloro- possesses a linear 3-carbon propanal chain (3-phenylpropanal), whereas its structural isomer 2-(3,4-dichlorophenyl)propanal (CAS 857764-64-8) features a branched 2-carbon chain with a methyl substituent at the α-position . Commercial offerings of the linear 3-(3,4-dichlorophenyl)propanal are routinely specified at ≥95% purity by suppliers such as CymitQuimica . The linear chain imparts predictable reactivity and steric accessibility at the aldehyde carbon; in contrast, the α-branched isomer introduces steric hindrance that attenuates the rate of nucleophilic additions and may complicate downstream acylation or condensation reactions. For multi-step synthetic sequences, the linear congener provides superior reproducibility in reaction yields and impurity profiles compared to the sterically congested branched isomer.

Chemical purity Positional isomerism Process chemistry

Patent-Documented Role as a Key Intermediate for CGRP Receptor Antagonist Synthesis

International patent application WO2013048930A1, assigned to Merck Sharp & Dohme, discloses processes for preparing CGRP receptor antagonists [1]. The synthesis route employs 3-(3,4-dichlorophenyl)propanal (designated Intermediate 9B) as a critical building block, prepared via Dess-Martin periodinane oxidation of the corresponding alcohol (Intermediate 9A) in 79% yield . The CGRP antagonist therapeutic class represents a multi-billion-dollar market for migraine treatment, and access to a proprietary synthetic intermediate with established patent precedence provides a defensible starting point for program continuity. No structurally analogous aldehyde (e.g., 2,4-dichloro or 2,5-dichloro isomers) is cited as an interchangeable intermediate in this patent.

CGRP receptor antagonist Pharmaceutical patent Migraine therapy

Oxidation-State Differentiation vs. Alcohol: Aldehyde Enables Nitrogen Heterocycle Construction Without Redox Interconversion

The target aldehyde and its alcohol precursor (3-(3,4-dichlorophenyl)propan-1-ol, CAS 39960-05-9) represent two distinct oxidation states on the same carbon skeleton . The alcohol must be oxidized to the aldehyde (requiring Dess-Martin periodinane, Swern, or TEMPO-based oxidation reagents) before it can engage in aldehyde-specific C–C or C–N bond-forming reactions such as the Hantzsch dihydropyridine synthesis, Knoevenagel condensation, or imine formation [1]. Procuring the pre-oxidized aldehyde eliminates one synthetic step, avoids the cost of stoichiometric oxidants, and mitigates the risk of over-oxidation to the carboxylic acid. When scaling from discovery to pilot-plant operations, this translates to a measurable reduction in process mass intensity and improved atom economy.

Oxidation state Heterocycle synthesis Process efficiency

Regiochemical Identity: 3,4-Dichloro Substitution Enforces Validated Pharmacophoric Requirements

The 3,4-dichlorophenyl motif is a privileged pharmacophoric fragment in antibacterial and anticancer research. In a study of chlorinated N-arylcinnamamides, 3,4-dichlorocinnamanilides exhibited a broader antibacterial spectrum and higher efficacy than the corresponding 4-chlorocinnamanilides, with compounds achieving potency comparable or superior to ampicillin, isoniazid, and rifampicin against tested strains [1]. While this study employed cinnamamide derivatives rather than the aldehyde itself, the data establish that the 3,4-dichloro substitution pattern on the phenyl ring is functionally superior to the mono 4-chloro substitution for antibacterial activity. Benzenepropanal, 3,4-dichloro- is the optimal aldehyde building block for constructing 3,4-dichloro-substituted phenylpropanoid derivatives because it already embeds the proven pharmacophoric fragment in the correct oxidation state for late-stage diversification.

Structure-activity relationship Chlorine substitution pattern Antibacterial pharmacophore

Optimal Procurement Scenarios for Benzenepropanal, 3,4-dichloro- (CAS 20795-47-5)


Medicinal Chemistry: Synthesis of Endothelial Lipase (EL) Inhibitors for Cardiovascular Drug Discovery

Pharmaceutical research teams developing EL inhibitors as HDL-cholesterol-modulating therapeutics should prioritize Benzenepropanal, 3,4-dichloro- as the aldehyde building block for reductive amination-based scaffold construction. The published synthesis of compound 5 (EL IC₅₀ = 61 nM; ELHDL IC₅₀ = 454 nM) utilizes the N-(3-(3,4-dichlorophenyl)propyl) fragment derived from this aldehyde [1]. Attempting to substitute the alcohol precursor or the ketone analog would disrupt the validated synthetic route and jeopardize the structure-activity relationship established around the N-propyl linkage. Procuring the aldehyde in ≥95% purity ensures reproducible coupling yields and minimizes purification burden during lead optimization.

Process Chemistry and CMC: Patent-Conforming GMP Intermediate for CGRP Antagonist Manufacturing

Organizations engaged in process development or manufacturing of CGRP receptor antagonists for migraine indications should procure Benzenepropanal, 3,4-dichloro- to align with the synthetic route disclosed in WO2013048930A1 (Merck Sharp & Dohme) [2]. The patent specifies this aldehyde as Intermediate 9B, prepared via Dess-Martin oxidation in 79% yield. Using the patent-designated intermediate provides freedom-to-operate advantages, facilitates regulatory filing consistency, and supports process validation activities. Procurement from GMP-capable suppliers with documented Certificate of Analysis (CoA) is recommended for programs advancing toward IND-enabling studies.

Antibacterial SAR Programs: Construction of 3,4-Dichlorophenylpropanoid Libraries

Antimicrobial discovery groups exploring structure-activity relationships around the 3,4-dichlorophenyl fragment should select Benzenepropanal, 3,4-dichloro- as the core aldehyde for library synthesis. Comparative studies have demonstrated that 3,4-dichloro-substituted phenylpropanoids exhibit superior antibacterial activity relative to mono 4-chloro analogs, with potency comparable to or exceeding clinically used antibiotics such as ampicillin and rifampicin [3]. The aldehyde functionality permits diversification via Knoevenagel condensation, reductive amination, Grignard addition, and aldol reactions, enabling rapid generation of focused compound libraries while maintaining the validated 3,4-dichloro pharmacophoric fragment.

Academic and CRO Synthesis Services: Reliable Building Block for Custom Synthesis Requests

Contract research organizations (CROs) and academic core facilities offering custom organic synthesis services should stock Benzenepropanal, 3,4-dichloro- as a standard building block. The aldehyde form reduces the synthetic step count by one oxidation step compared to the alcohol precursor (CAS 39960-05-9), saving clients both reagent costs and turnaround time . Its linear propanal side-chain offers predictable and sterically unencumbered reactivity, making it a more versatile and reliable substrate than the α-branched positional isomer 2-(3,4-dichlorophenyl)propanal (CAS 857764-64-8) for diverse client-driven synthetic transformations.

Quote Request

Request a Quote for Benzenepropanal, 3,4-dichloro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.